4-Boc-aminomethylbenzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[[4-[(E)-hydrazinylidenemethyl]phenyl]methyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of a tert-butyl group, a hydrazinylidenemethyl group, and a phenylmethyl group. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 4-Boc-aminomethylbenzamidine typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydrazinylidenemethyl and phenylmethyl groups. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
tert-Butyl N-[[4-[(E)-hydrazinylidenemethyl]phenyl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of corresponding oxides, while reduction results in the formation of amines or alcohols .
Scientific Research Applications
tert-Butyl N-[[4-[(E)-hydrazinylidenemethyl]phenyl]methyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Boc-aminomethylbenzamidine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules . The pathways involved often include nucleophilic addition and substitution reactions, which are facilitated by the presence of the hydrazinylidenemethyl group .
Comparison with Similar Compounds
tert-Butyl N-[[4-[(E)-hydrazinylidenemethyl]phenyl]methyl]carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-Butyl N-(2-hydroxyethyl)carbamate: Used in the synthesis of various organic compounds.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Employed in biochemical research.
The uniqueness of 4-Boc-aminomethylbenzamidine lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research .
Properties
IUPAC Name |
tert-butyl N-[[4-[(E)-hydrazinylidenemethyl]phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-8-10-4-6-11(7-5-10)9-16-14/h4-7,9H,8,14H2,1-3H3,(H,15,17)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTIIINPLNKKSW-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C=NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)/C=N/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.